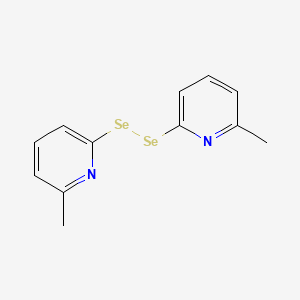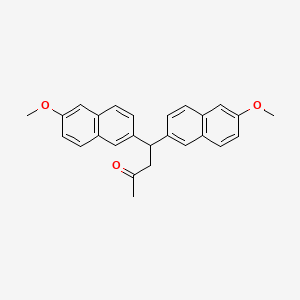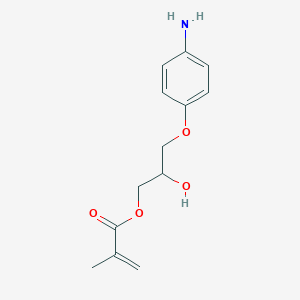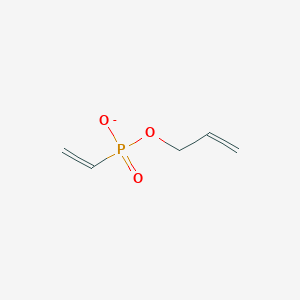![molecular formula C27H33NO B14262787 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol CAS No. 150300-60-0](/img/structure/B14262787.png)
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize various products, including lubricant oils .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol typically involves the alkylation of phenol with isobutylene, catalyzed by aluminium phenoxide . The reaction conditions include a temperature of around 172°C and a pressure of 30 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学研究应用
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of lubricant oils, fuels, and polymers.
作用机制
The compound exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative processes .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in stabilizing products under harsh conditions .
属性
CAS 编号 |
150300-60-0 |
|---|---|
分子式 |
C27H33NO |
分子量 |
387.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(N-phenylanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO/c1-26(2,3)23-17-20(18-24(25(23)29)27(4,5)6)19-28(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,29H,19H2,1-6H3 |
InChI 键 |
POJNSTQCNUJVMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)


![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

